batzellaside C

Description

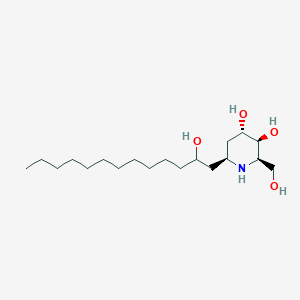

Batzellaside C is a marine-derived piperidine iminosugar isolated from the sponge Batzella sp., collected off the coast of Madagascar . It belongs to the batzellaside family (A–C), characterized by a nitrogen-containing six-membered ring (piperidine core) with hydroxyl groups and a variable alkyl side chain (R-group) at the C8 position . Structurally, this compound is defined by an R = C11H23 alkyl chain, distinguishing it from batzellasides A (R = C10H21) and B (R = C9H19) . This alkyl chain length influences its lipophilicity and biological interactions, as discussed in later sections.

The compound was first synthesized via stereoselective strategies using L-arabinose or L-pyroglutamic acid as chiral starting materials, enabling the confirmation of its absolute stereochemistry .

Properties

Molecular Formula |

C19H39NO4 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

(2R,3S,4S,6S)-2-(hydroxymethyl)-6-(2-hydroxytridecyl)piperidine-3,4-diol |

InChI |

InChI=1S/C19H39NO4/c1-2-3-4-5-6-7-8-9-10-11-16(22)12-15-13-18(23)19(24)17(14-21)20-15/h15-24H,2-14H2,1H3/t15-,16?,17+,18-,19-/m0/s1 |

InChI Key |

PEMMQZWMTJRCAR-YOFPWHPASA-N |

Isomeric SMILES |

CCCCCCCCCCCC(C[C@H]1C[C@@H]([C@H]([C@H](N1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC1CC(C(C(N1)CO)O)O)O |

Synonyms |

batzellaside C |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Synthetic Pathways

The total synthesis of batzellaside C involves multiple stages, each requiring precise control of stereochemistry and reactivity. The primary approach leverages chiral pool strategies and advanced catalytic methods:

1.1. Initial Lactone Formation

The synthesis begins with tri-O-benzyl-d-glucal oxidized to a lactone using pyridinium chlorochromate (PCC), yielding lactone 2 in 55% yield . This step establishes the foundational ring structure for subsequent modifications.

1.2. Asymmetric Allylation

Brown’s asymmetric allylation is employed to introduce a stereocenter on the side chain. The reaction involves acyliminium chemistry and allylation of aldehydes, producing a critical intermediate with high stereoselectivity .

1.3. Cross Metathesis

Olefin cross metathesis with 1-decene, catalyzed by the Hoveyda–Grubbs 2nd generation catalyst, generates the E/Z olefin 13 in 91% yield. This step is pivotal for constructing the side chain of this compound .

1.4. Hydrogenation and Hydrolysis

Hydrogenation of olefin 13 using Pearlman’s catalyst followed by hydrolysis of the cyclic carbamate with KOH yields this compound as a formic acid salt in 69% yield .

2.2. Palladium-Catalyzed Coupling

For related compounds like batzelline C, benzyne-mediated cyclization constructs the pyrrolo[4,3,2-de]quinoline skeleton. This involves oxidative addition, carbopalladation, and reductive elimination steps characteristic of palladium catalysis .

Table 1: NMR Data for this compound and Related Compounds

| Compound | C8 Position (δ) | Key Shifts (ppm) |

|---|---|---|

| (–)-l-Batzellaside C | 30.8 | |

| (+)-d-Batzellaside C | 30.7 | |

| (–)-l-Batzellaside A | 30.5 |

Table 2: Allylation Conditions and Yields

| Entry | Reagent | Solvent | Yield (%) | Diastereomer Ratio |

|---|---|---|---|---|

| 1 | AllylSnBu₃, TBSOTf | Toluene | 96 | 69:31 |

| 2 | AllylSnBu₃, InCl₃ | CH₂Cl₂ | 100 | 44:56 |

Challenges and Innovations

Comparison with Similar Compounds

Batzellasides A and B

Batzellasides A, B, and C share a common piperidine iminosugar core but differ in the length of their alkyl side chains (Table 1).

Table 1: Structural Comparison of Batzellasides A–C

Key Observations:

- Synthetic Accessibility : Batzellaside B has been the most extensively synthesized, with optimized yields (3.3% overall) via Sharpless asymmetric dihydroxylation and hydrogenation strategies . In contrast, this compound requires longer alkyl chain introduction, complicating its synthesis .

- Biological Activity: While batzellaside A exhibits notable antibacterial activity (MIC <10 μg/mL) , batzellasides B and C show only moderate effects in initial assays, suggesting alkyl chain length inversely correlates with potency in this series .

Other Marine Iminosugars

Marine iminosugars such as dendridine A and halichonadin C share functional similarities (e.g., nitrogen-containing cores) but differ in ring size, substitution patterns, and biological targets:

- Dendridine A: A pyrrolidine iminosugar with a shorter alkyl chain (C8) and potent antifungal activity . Its smaller ring system may enhance membrane permeability compared to batzellasides.

- Halichonadin C: A bicyclic iminosugar with a fused quinone moiety, exhibiting anticancer activity via kinase inhibition . The quinone group introduces redox activity absent in batzellasides.

Research Findings and Implications

Structure-Activity Relationships (SAR)

- This may explain its lower antibacterial efficacy compared to batzellaside A .

- Stereochemistry : The C8 stereocenter in batzellasides is critical for binding to carbohydrate-processing enzymes. Epimerization at this position (as in synthetic C8-epimers of batzellaside B) abolishes activity .

Q & A

Q. What protocols ensure ethical sourcing of this compound’s natural sources?

- Methodological Answer :

- CITES Compliance : Verify plant species are not endangered (refer to IUCN Red List).

- Ethnobotanical Permits : Obtain prior informed consent (PIC) for traditional knowledge use.

- Voucher Specimens : Deposit in herbariums with GPS coordinates of collection sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.